

A Comparative Crystallographic and Synthetic Analysis of Novel Oxane-4-Carboxylic Acid Derivatives

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Compound of Interest		
Compound Name:	Oxane-4-carboxylic acid	
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Cambridge, UK – December 25, 2025 – In the ever-evolving landscape of drug discovery and medicinal chemistry, the **oxane-4-carboxylic acid** moiety serves as a pivotal scaffold. Its inherent structural features offer a unique combination of hydrophilicity and conformational rigidity, making it an attractive building block for novel therapeutics. This guide provides a comparative analysis of two novel compounds containing this core structure: a recently synthesized carboxylic acid with a unique oxa-bicyclo[3.1.1]heptane (oxa-BCH) framework and the pharmaceutically relevant 4-aminotetrahydro-2H-pyran-4-carboxylic acid. We present a detailed examination of their X-ray crystallographic data, synthetic accessibility, and potential applications, offering valuable insights for researchers, scientists, and drug development professionals.

Structural Insights from X-ray Crystallography

The three-dimensional architecture of a molecule is paramount to its biological activity. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions. Here, we compare the crystallographic parameters of the novel oxa-BCH carboxylic acid with the known structural features of aminotetrahydropyran derivatives.

A novel carboxylic acid featuring a fused oxa-bicyclo[3.1.1]heptane (oxa-BCH) system, derived from tetrahydropyran-4-one, has been structurally characterized by single-crystal X-ray diffraction, with its data deposited in the Cambridge Structural Database (CSD) under the



deposition number CCDC 2488354.[1][2] This bicyclic system introduces significant conformational constraints compared to a simple monosubstituted oxane ring.

While a recent, specific single-crystal X-ray structure for 4-aminotetrahydro-2H-pyran-4-carboxylic acid was not prominently available in the latest literature, its structural characteristics are well-understood from various derivatives and its widespread use as a constrained amino acid analogue in drug design.[3][4] The rigid tetrahydropyran scaffold is often employed to mimic peptide turn structures.[3]

Below is a comparative table summarizing the key crystallographic and structural data for these compounds.

Parameter	Oxa-BCH Carboxylic Acid Derivative	4-Aminotetrahydro-2H- pyran-4-carboxylic acid
Systematic Name	2-oxa-bicyclo[3.1.1]heptane- carboxylic acid	4-aminooxane-4-carboxylic acid
Molecular Formula	С7Н10О3	C6H11NO3
Crystal System	Data accessible via CCDC 2488354	Typically monoclinic or orthorhombic for similar amino acids
Space Group	Data accessible via CCDC 2488354	P21/c or related space groups are common
Key Structural Features	Fused bicyclic system, high rigidity	Gem-disubstituted at C4, zwitterionic potential
Potential Intermolecular Interactions	Carboxylic acid dimerization (O-H···O), C-H···O interactions	Hydrogen bonding network involving amino and carboxyl groups, potential salt bridge formation

Experimental Protocols: A Tale of Two Synthetic Strategies



The synthetic accessibility of a novel compound is a critical factor in its potential for further development. The two compounds highlighted in this guide are accessed through distinct and informative synthetic pathways.

Synthesis of the Oxa-BCH Carboxylic Acid Derivative

The synthesis of the oxa-bicyclo[3.1.1]heptane carboxylic acid derivative is a multi-step process commencing from the readily available tetrahydropyran-4-one.[1][2] The key steps, as described in recent literature, involve:

- Ring-Expansion: Reaction of tetrahydropyran-4-one with [1.1.1]propellane in the presence of a Lewis acid catalyst to generate a spirocyclic intermediate.
- Reduction: Subsequent reduction of the ketone functionality.
- Cyclization: An intramolecular cyclization to form the fused oxa-bicyclo[3.1.1]heptane ring system.
- Functional Group Transformation: A series of steps to convert a precursor functional group into the final carboxylic acid moiety.

This synthetic route showcases a modern approach to building complex, three-dimensional scaffolds that are of increasing interest in drug discovery as bioisosteres for aromatic rings.[5] [6][7][8]

Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

The synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid can be efficiently achieved using established named reactions for the preparation of α -amino acids, starting from tetrahydropyran-4-one.[3][9] Two common methods are:

 Bucherer-Bergs Reaction: A one-pot multicomponent reaction involving the treatment of tetrahydropyran-4-one with an ammonium salt (e.g., ammonium carbonate) and a cyanide source (e.g., potassium cyanide).[10][11][12] This initially forms a hydantoin, which is then hydrolyzed to the desired α-amino acid.

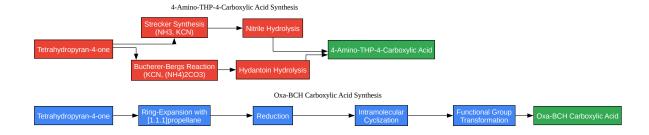


• Strecker Synthesis: This method also starts with tetrahydropyran-4-one and involves the formation of an α-aminonitrile intermediate by reaction with ammonia and a cyanide source. [9][11][13] Subsequent hydrolysis of the nitrile group yields the final amino acid.

These classical methods offer robust and scalable routes to this valuable building block, highlighting its accessibility for broader medicinal chemistry applications.[3]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies for these two classes of compounds, the following diagrams are provided.



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Caption: Comparative synthetic workflows for the oxa-BCH and 4-amino oxane carboxylic acid derivatives.

Comparative Performance and Applications

The structural and synthetic differences between these two compounds translate into distinct potential applications in drug discovery.



Feature	Oxa-BCH Carboxylic Acid Derivative	4-Aminotetrahydro-2H- pyran-4-carboxylic acid
Structural Novelty	High, represents a novel, rigid scaffold.	Moderate, a known but valuable building block.
Physicochemical Properties	Likely to have reduced lipophilicity compared to aromatic analogues.[5]	Zwitterionic nature influences solubility and membrane permeability.
Synthetic Accessibility	More complex, multi-step synthesis.	Readily accessible via established, scalable methods. [3]
Potential Applications	Bioisosteric replacement of meta-substituted benzene rings in drug candidates to improve physicochemical properties and explore new chemical space.[5][6][7][8]	As a constrained amino acid mimetic in peptidomimetics, enzyme inhibitors, and as a key intermediate for various bioactive compounds, including those targeting neurological disorders.[3][4]
Key Advantage	Offers a unique 3D architecture for probing protein binding pockets.	Versatile and readily available for incorporation into diverse molecular frameworks.

Conclusion

The exploration of novel derivatives of **oxane-4-carboxylic acid** continues to be a fruitful endeavor in medicinal chemistry. The novel oxa-bicyclo[3.1.1]heptane carboxylic acid represents a cutting-edge approach to scaffold design, offering a rigid, non-aromatic bioisostere with potentially improved pharmaceutical properties. In contrast, the well-established 4-aminotetrahydro-2H-pyran-4-carboxylic acid remains a highly valuable and accessible building block for a wide range of therapeutic targets. The comparative analysis presented here, based on the latest experimental data, provides a clear guide for researchers in selecting and designing novel compounds incorporating the **oxane-4-carboxylic acid** moiety for the next generation of therapeutics.



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